Diiodosilane

Beschreibung

Diiodosilane (H₂I₂Si) is a silicon dihalide compound characterized by two iodine atoms bonded to a central silicon atom. Its molecular weight is 283.91 g/mol, with a linear structure (I–SiH₂–I) confirmed by SMILES notation (I[SiH2]I) and InChIKey AIHCVGFMFDEUMO-UHFFFAOYSA-N . Modern synthesis methods employ microchannel reactors with chloroform as a solvent, enabling precise control of temperature and flow rates to achieve purities exceeding 99.9% . This compound is notable for its role in atomic layer deposition (ALD) of silicon nitride films and as a mild reagent in organic synthesis, particularly for carbamate-to-urea conversions at low temperatures (-30 to -5°C) .

Key thermodynamic properties include a standard entropy (S°gas,1 bar) of 318.6 J/mol·K and an enthalpy of formation (ΔfH°gas) of 96.3 kJ/mol . Its 29Si NMR chemical shift (-63.5 ppm) reflects significant shielding due to iodine's polarizability, a trend distinct from lighter halides .

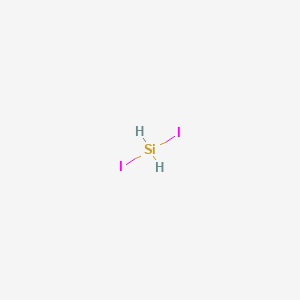

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

13465-83-3 |

|---|---|

Molekularformel |

H2I2Si |

Molekulargewicht |

283.91 g/mol |

IUPAC-Name |

diiodosilane |

InChI |

InChI=1S/H2I2Si/c1-3-2/h3H2 |

InChI-Schlüssel |

AIHCVGFMFDEUMO-UHFFFAOYSA-N |

SMILES |

[SiH2](I)I |

Kanonische SMILES |

[SiH2](I)I |

Andere CAS-Nummern |

13760-02-6 |

Piktogramme |

Flammable; Corrosive; Irritant |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Semiconductor Industry

Chemical Vapor Deposition (CVD)

Diiodosilane is increasingly utilized as a silicon source in CVD processes for the fabrication of high-purity silicon films. Its unique properties allow for the deposition of silicided films on various semiconductor substrates at lower temperatures, which is crucial for the integrity of sensitive electronic components. The synthesis method for this compound has evolved to utilize less expensive raw materials, enhancing its industrial viability while maintaining high purity levels essential for semiconductor applications .

Atomic Layer Deposition (ALD)

In ALD, this compound serves as a precursor for the deposition of silicon nitride and silicon-rich films. The self-limiting nature of ALD allows for precise control over film thickness and uniformity, making this compound a valuable component in producing advanced materials for microelectronics and optoelectronics . The ability to deposit conformal thin films with high uniformity is critical in applications such as gate dielectrics and passivation layers in transistors.

Organic Synthesis

Reagent for Reductive Iodination

This compound is employed as a versatile reagent in organic synthesis, particularly for the reductive iodination of various functional groups. It can convert ketones, aldehydes, acetals, and ketals into their corresponding iodides through hydrolysis and reduction reactions. This capability makes it an essential tool in synthetic organic chemistry, facilitating the introduction of iodine into organic molecules .

Cleavage of Ethers

Another significant application of this compound is its ability to cleave ethers, converting them into alcohols or iodides. This reaction pathway is particularly useful in synthesizing complex organic compounds where selective functional group transformations are required .

Health and Safety Considerations

While this compound has valuable applications, it also poses health risks due to its volatile nature and potential toxicity. Chronic exposure can lead to respiratory issues and other health concerns. Therefore, appropriate safety measures must be taken when handling this compound, including adequate ventilation and personal protective equipment .

Case Study 1: Semiconductor Fabrication

A recent study highlighted the efficiency of this compound in producing high-quality silicon films through ALD. The research demonstrated that using this compound allowed for better control over film properties compared to traditional silicon sources, leading to improved device performance in transistors .

Case Study 2: Organic Synthesis Innovations

In another application, this compound was utilized to develop a new synthetic route for iodinated pharmaceuticals. Researchers reported that the use of this compound significantly increased yields and reduced reaction times compared to conventional methods, showcasing its potential as a key reagent in pharmaceutical chemistry .

Vergleich Mit ähnlichen Verbindungen

Dihalosilanes (SiH₂X₂; X = Cl, Br, I)

Diiodosilane is compared below with dichlorosilane (SiH₂Cl₂) and dibromosilane (SiH₂Br₂):

| Property | SiH₂Cl₂ | SiH₂Br₂ | SiH₂I₂ (this compound) | References |

|---|---|---|---|---|

| Electronegativity (X) | 3.00 (Cl) | 2.96 (Br) | 2.66 (I) | [5, 10] |

| Si–X Bond Length (Å) | 2.02 (Si–Cl) | 2.16 (Si–Br) | 2.43 (Si–I) | [10] |

| 29Si NMR Shift (ppm) | +18.2 | -12.4 | -63.5 | [5] |

| Reactivity | Highly reactive, pyrophoric | Moderate reactivity | Mild, selective in synthesis | [7, 17] |

| Thermal Stability | Decomposes >200°C | Stable to ~150°C | Stable to 100°C | [14, 19] |

Key Findings :

- Electron Shielding: The 29Si nucleus in this compound is more shielded than in lighter analogs due to iodine’s larger atomic radius and reduced electronegativity, enabling unique reactivity in stereospecific reactions (e.g., ferrocenophane synthesis) .

- Reaction Conditions : Unlike chlorosilanes, which require elevated temperatures (>100°C), this compound facilitates reactions at sub-zero temperatures, minimizing substrate decomposition .

- Handling Hazards : Dichlorosilane is pyrophoric and water-reactive (Category 1), whereas this compound poses lower flammability risks (Category 3) but higher acute toxicity (Category 4 for inhalation) .

Higher Iodinated Silanes

Triiodosilane (SiHI₃) and hexaiododisilane (Si₂I₆) exhibit distinct properties:

| Property | SiHI₃ | Si₂I₆ | SiH₂I₂ | References |

|---|---|---|---|---|

| Fusion Point (°C) | 48 | 47 | 46 | [14] |

| Vaporization (°C) | 48 | 46 | 46 | [14] |

| Applications | Limited use | Disilane precursor | ALD precursor, organic synthesis | [5, 21] |

Triiodosilane’s higher iodine content reduces stability, limiting its utility compared to this compound’s balanced reactivity .

Substituted Silanes (e.g., Dichlorodimethylsilane)

Dichlorodimethylsilane (SiCl₂(CH₃)₂) differs structurally and functionally:

- Reactivity : Methyl groups donate electron density, reducing Si–Cl bond polarity. This contrasts with this compound’s electron-deficient Si center, which enhances electrophilicity .

- Applications : Dichlorodimethylsilane is used in waterproofing coatings, whereas this compound’s applications focus on ALD and synthetic chemistry .

Thin Film Deposition

This compound outperforms silane (SiH₄) and dichlorosilane in ALD of silicon nitride (SiNₓ):

Vorbereitungsmethoden

Phenylsilane-Iodine Reaction

The conventional synthesis route involves reacting phenylsilane (C$$6$$H$$5$$SiH$$3$$) with iodine (I$$2$$) at subambient temperatures:

$$

\text{C}6\text{H}5\text{SiH}3 + 2\text{I}2 \rightarrow \text{SiH}2\text{I}2 + \text{C}6\text{H}5\text{I} + \text{HI}

$$

While this method achieves moderate yields (~60–70%), phenylsilane’s hygroscopic nature and explosive reactivity with moisture necessitate stringent handling protocols. Additionally, the requirement for lithium aluminum hydride (LiAlH$$_4$$) in phenylsilane synthesis introduces further cost and safety barriers.

Dichlorosilane-Lithium Iodide Exchange

An alternative approach employs dichlorosilane (SiH$$2$$Cl$$2$$) and lithium iodide (LiI) in a halide exchange reaction:

$$

\text{SiH}2\text{Cl}2 + 2\text{LiI} \rightarrow \text{SiH}2\text{I}2 + 2\text{LiCl}

$$

Although this method circumvents phenylsilane’s hazards, lithium iodide’s high cost and sensitivity to moisture limit its industrial adoption.

Advancements in Preparation Techniques

Sodium/Potassium Iodide Catalyzed Synthesis

A breakthrough detailed in CN116081626A (2023) replaces lithium iodide with cost-effective sodium iodide (NaI) or potassium iodide (KI), coupled with amine catalysts. The reaction proceeds via:

$$

\text{SiH}2\text{Cl}2 + 2\text{NaI} \xrightarrow{\text{amine}} \text{SiH}2\text{I}2 + 2\text{NaCl}

$$

Key Innovations:

- Catalyst Selection: Tetraethyl ethylenediamine, trioctylamine, and tetrabutylammonium iodide enhance reaction kinetics by stabilizing intermediates and facilitating iodide ion transfer.

- Solvent Optimization: Dry dichloromethane (DCM) or acetonitrile ensures moisture-free conditions, critical for preventing side reactions.

- Temperature Control: Oil bath heating (30–80°C) and low-temperature condensation (-20–0°C) minimize thermal decomposition.

| Example | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | None | 23.33 | 99.9 |

| 2 | Tetraethyl ethylenediamine | 56.78 | 99.95 |

| 3 | Trioctylamine | 71.28 | 99.97 |

| 5 | Tetrabutylammonium iodide | 91.63 | 99.99 |

Process Optimization

The patented method achieves yields exceeding 90% through:

- Controlled Addition Rates: Dichlorosilane is introduced over 0.5–5 hours to prevent exothermic runaway.

- Multi-Stage Distillation: Solvent removal and fractional distillation under inert gas purge yield diiodosilane with >99.99% purity.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

The NaI/amine method reduces production costs by ~75% compared to LiI-based routes while achieving superior purity—critical for semiconductor applications.

Industrial-Scale Production Considerations

Scalability Challenges

- Moisture Sensitivity: All routes require argon/nitrogen blanketing and moisture-free solvents. Continuous-flow reactors with molecular sieve traps are recommended for large-scale operations.

- Catalyst Recovery: Tetrabutylammonium iodide’s high cost necessitates closed-loop recovery systems, though its high catalytic efficiency (91.63% yield) justifies initial investments.

Thermodynamic Considerations

JANAF thermochemical data reveal the halide exchange reaction’s exothermicity ($$\Delta H^\circ = -127 \ \text{kJ/mol}$$), necessitating precise temperature control to avoid thermal degradation.

Q & A

Q. What are the standard methods for synthesizing diiodosilane (SiH₂I₂), and how can purity be validated?

Methodological Answer: this compound is typically synthesized via direct reaction of hydroiodic acid (HI) with elemental silicon at elevated temperatures (150–200°C) under inert conditions . For validation:

- Purity Assessment : Use gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities (e.g., unreacted HI or siloxanes).

- Structural Confirmation : Employ NMR spectroscopy (chemical shift range: −50 to −80 ppm for Si–I bonds) and FT-IR (peaks at 500–600 cm for Si–I stretching) .

- Quantitative Analysis : Titration with AgNO₃ to determine iodine content stoichiometrically .

Q. What thermodynamic properties are critical for handling this compound in experimental setups?

Methodological Answer: Key thermodynamic parameters include:

- Phase Transitions : Melting point (−1°C) and boiling point (150°C), though decomposition occurs above 150°C, releasing HI and silicon tetraiodide (SiI₄) .

- Heat Capacity : Model using the Shomate equation , where (NIST data valid for 298–6000 K) .

- Safety Protocols : Store at −20°C under argon to prevent hydrolysis. Use PTFE-lined containers to avoid iodine leaching .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported thermodynamic data for this compound?

Methodological Answer: Discrepancies (e.g., boiling point variations in vs. ) arise from decomposition kinetics. Address this by:

- Ab Initio Calculations : Use Gaussian or ORCA software to compute Gibbs free energy of decomposition pathways (e.g., SiH₂I₂ → SiI₂ + H₂).

- ReaxFF MD Simulations : Model decomposition under varying temperatures (150–300°C) to identify metastable intermediates .

- Validation : Cross-reference with high-temperature XRD to capture crystalline phase changes .

Q. What strategies optimize this compound’s stability in reductive iodination reactions?

Methodological Answer: this compound’s instability in polar solvents limits its use in organic synthesis (e.g., in Zhang et al.’s reductive iodination ). Mitigate via:

- Co-Stabilizers : Add copper nanoparticles (0.1–1 wt%) to suppress radical-mediated decomposition .

- Solvent Engineering : Use hexamethylphosphoramide (HMPA) to stabilize the Si–I bond through Lewis acid-base interactions.

- In Situ Monitoring : Track reaction progress with Raman spectroscopy (peak at 220 cm for Si–I bond integrity) .

Q. How does this compound’s molecular geometry influence its reactivity in silicon thin-film deposition?

Methodological Answer: The bent geometry (bond angle ~109°) and high iodine electronegativity enhance its utility in chemical vapor deposition (CVD):

- DFT Analysis : Calculate adsorption energies on Si(100) surfaces (typically −2.3 to −3.1 eV) to predict film growth rates.

- Kinetic Studies : Vary substrate temperatures (300–600°C) and measure deposition rates via ellipsometry. Optimal conditions: 450°C, 10 Torr .

- Contamination Control : Use quadrupole mass spectrometry (QMS) to detect HI byproducts and adjust precursor flow rates .

Methodological Best Practices

Q. How to design reproducible experiments for this compound-based reactions?

- Parameter Documentation : Report exact HI concentration, silicon particle size (e.g., 50–100 mesh), and argon flow rates (≥20 mL/min) .

- Negative Controls : Run parallel reactions with deuterated analogs (SiD₂I₂) to isolate isotope effects.

- Data Archiving : Share raw NMR/FT-IR spectra and computational input files via repositories like Zenodo .

Q. How to resolve contradictions in literature data on this compound’s enthalpy of vaporization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.